DEET-D10 ω-Carboxylic Acid
Description
Contextualization of N,N-Diethyl-meta-toluamide (DEET) and its Metabolic Derivatives
N,N-Diethyl-meta-toluamide, commonly known as DEET, is the active ingredient in many insect repellent products. nih.gov Developed in 1946 by the U.S. Army, it is a member of the benzamide (B126) family and is synthesized from the condensation of m-toluic acid and diethylamine (B46881). nih.govmiracosta.edu When absorbed by the body, DEET undergoes extensive metabolism, primarily in the liver by cytochrome P450 (P450) enzymes. nih.govdrugbank.com Studies in human liver microsomes have shown that this biotransformation is nearly complete, with very little of the parent compound being excreted unchanged. orst.eduoup.com
The metabolic process follows two main pathways:
Ring Methyl Group Oxidation : This is considered the major metabolic pathway in humans. orst.edu The methyl group (-CH₃) on the toluamide ring is oxidized, first to a hydroxymethyl group (-CH₂OH) to form N,N-diethyl-m-hydroxymethylbenzamide (also known as BALC), and then further oxidized to a carboxylic acid group (-COOH). nih.govnih.govresearchgate.net This final product is N,N-diethyl-m-carboxybenzamide, referred to as DEET ω-Carboxylic Acid or DCBA. europa.eumedkoo.com
N-deethylation : This pathway involves the removal of one or both of the ethyl groups from the amide nitrogen. nih.govfood.gov.uk The removal of one ethyl group results in the metabolite N-ethyl-m-toluamide (ET). nih.gov
These primary metabolites can undergo further transformations, creating a network of secondary metabolites. nih.gov However, amide hydrolysis is not an observed metabolic route. nih.gov The major oxidative metabolite, DEET ω-Carboxylic Acid (DCBA), is considered a sensitive and specific biomarker for quantifying DEET exposure. researchgate.net
| Pathway | Initial Metabolite | Subsequent Metabolite | Mediating Enzymes (Examples) |
|---|---|---|---|
| Ring Methyl Group Oxidation | N,N-diethyl-m-hydroxymethylbenzamide (BALC) | DEET ω-Carboxylic Acid (DCBA) | CYP2B6, CYP1A2 nih.govresearchgate.net |
| N-Deethylation | N-ethyl-m-toluamide (ET) | - | CYP3A4, CYP2C19 nih.govdrugbank.com |
The Significance of Deuterated Analogs in Chemical and Biological Investigations
Deuterated analogs, also known as stable isotope-labeled compounds, are powerful tools in drug discovery and metabolism research. nih.govacs.org In these molecules, one or more hydrogen atoms are replaced by their non-radioactive heavy isotope, deuterium (B1214612). scitechnol.commdpi.com This substitution has minimal effect on the compound's physical size or fundamental chemical reactivity, meaning it generally retains the potency and selectivity of its hydrogen-containing counterpart. mdpi.comtandfonline.com
The key to their utility lies in the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down the rate of metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. juniperpublishers.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can modulate a compound's metabolic profile, potentially increasing its stability and biological half-life. informaticsjournals.co.injuniperpublishers.com
In analytical chemistry, particularly in studies using mass spectrometry, deuterated compounds are invaluable. nih.govresearchgate.net They serve as ideal internal standards for several reasons:
Distinct Mass : They are chemically identical to the analyte of interest but have a higher mass, allowing them to be distinguished easily by a mass spectrometer. nih.gov
Similar Behavior : They co-elute with the non-labeled analyte during chromatographic separation and exhibit similar ionization efficiency, correcting for variations in sample preparation and analysis. nih.gov
Accurate Quantification : By adding a known amount of the deuterated standard to a biological sample (like blood or urine), scientists can accurately quantify the concentration of the non-labeled compound and its metabolites. researchgate.net
This approach allows for the precise tracking of a substance's absorption, distribution, metabolism, and excretion (ADME) pathways. acs.org
Defining the Research Focus: DEET-D10 ω-Carboxylic Acid as a Key Subject
DEET-D10 ω-Carboxylic Acid is the stable isotope-labeled analog of DEET ω-Carboxylic Acid. pharmaffiliates.com The "D10" designation signifies that ten hydrogen atoms on the molecule have been replaced with deuterium. vulcanchem.com Specifically, the two ethyl groups attached to the amide nitrogen are fully deuterated. lgcstandards.com
The primary role of DEET-D10 ω-Carboxylic Acid in research is to serve as an internal analytical standard for the quantification of DEET ω-Carboxylic Acid (DCBA), a major metabolite of DEET. pharmaffiliates.comcymitquimica.com In metabolic studies, researchers analyze biological fluids to understand the extent of exposure to a parent compound. By using DEET-D10 ω-Carboxylic Acid, they can achieve highly accurate and sensitive measurements of the DCBA metabolite, providing a reliable assessment of DEET absorption and metabolism in an organism.
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-(bis(ethyl-d5)carbamoyl)benzoic acid | lgcstandards.com |
| Molecular Formula | C₁₂H₅D₁₀NO₃ | pharmaffiliates.comlgcstandards.com |
| Molecular Weight | ~231.31 g/mol | pharmaffiliates.comlgcstandards.com |
| Isotope Label | Deuterium | lgcstandards.com |
| Application | Labeled derivative of DEET ω-carboxylic acid for use as an analytical standard. | pharmaffiliates.com |
Properties
Molecular Formula |
C₁₂H₅D₁₀NO₃ |
|---|---|
Molecular Weight |
231.31 |
Synonyms |
3-[(Diethylamino)carbonyl]benzoic Acid-D10 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Deet D10 ω Carboxylic Acid
Established Pathways for ω-Carboxylation of Alkyl Side Chains
The conversion of the methyl group of the toluamide moiety in DEET to a carboxylic acid is a key transformation in the synthesis of its ω-carboxylic acid metabolite. This can be achieved through both traditional chemical oxidation and more selective biocatalytic methods.
Chemical Oxidation Techniques
The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a well-established transformation in organic synthesis. Strong oxidizing agents are typically employed to effect this conversion. The reaction proceeds via a benzylic radical, necessitating the presence of at least one hydrogen atom on the benzylic carbon.
Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from reagents like sodium dichromate in sulfuric acid). The general reaction scheme involves the vigorous oxidation of the alkyl group, cleaving any carbon-carbon bonds beyond the benzylic position, to yield the corresponding benzoic acid derivative. For the synthesis of the ω-carboxylic acid of DEET, this would involve the direct oxidation of the methyl group.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat, followed by acidic workup | Benzoic acid derivative |
| Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄) | Aqueous acid, heat | Benzoic acid derivative |
It is important to note that these are harsh conditions, and optimization would be required to prevent degradation of the diethylamide moiety.
Biocatalytic Approaches to ω-Hydroxylation and Subsequent Oxidation
Biocatalytic methods offer a milder and often more selective alternative to chemical oxidation. Enzymes, particularly from the cytochrome P450 monooxygenase (CYP) superfamily, are known to catalyze the oxidation of a wide range of substrates, including the alkyl side chains of aromatic compounds. nih.govnih.gov The metabolism of DEET in biological systems has been shown to involve the oxidation of the methyl group. nih.gov
The biocatalytic process typically occurs in a stepwise manner:
ω-Hydroxylation: The terminal methyl group is first hydroxylated to form a primary alcohol, N,N-diethyl-m-(hydroxymethyl)benzamide. This reaction is catalyzed by P450 enzymes. nih.gov
Subsequent Oxidation: The resulting alcohol is then further oxidized to an aldehyde and subsequently to the carboxylic acid. This two-step oxidation can also be mediated by P450 enzymes or other dehydrogenases present in the biological system. nih.govmdpi.com
Microbial systems can also be employed for this transformation. For instance, certain bacteria, such as Pseudomonas putida, have been shown to metabolize DEET, although some pathways involve hydrolysis of the amide bond rather than oxidation of the methyl group. nih.govresearchgate.net However, the use of specific microbial cultures or isolated enzymes that favor methyl group oxidation is a viable strategy. nih.govresearchgate.net
| Biocatalyst Type | Reaction Catalyzed | Key Features |
| Cytochrome P450 Monooxygenases | Methyl group hydroxylation and further oxidation | High regio- and stereoselectivity, operates under mild conditions |
| Alcohol Dehydrogenases | Oxidation of the intermediate alcohol to an aldehyde | Part of the oxidative cascade to the carboxylic acid |
| Aldehyde Dehydrogenases | Oxidation of the intermediate aldehyde to a carboxylic acid | Completes the biocatalytic oxidation pathway |
Deuterium (B1214612) Incorporation Strategies for Specific Isotopic Enrichment
To synthesize DEET-D10 ω-carboxylic acid, deuterium atoms must be strategically incorporated into the molecule. The "D10" designation implies labeling on both the aromatic ring and the N-diethyl groups.
Chemical Deuteration via Hydrogen/Deuterium Exchange Reactions
Hydrogen/Deuterium (H/D) exchange is a common method for introducing deuterium into organic molecules. wikipedia.org This can be achieved through various catalytic methods.
Acid-Catalyzed Exchange: Strong deuterated acids can facilitate the exchange of aromatic protons for deuterons via an electrophilic aromatic substitution mechanism. mdpi.com The positions ortho and para to activating groups are typically the most reactive.
Metal-Catalyzed Exchange: Transition metals, such as platinum, palladium, or rhodium, can catalyze H/D exchange on aromatic rings and potentially on alkyl groups. cdnsciencepub.com These reactions often use D₂O as the deuterium source.
For the diethylamino group, H/D exchange at the α-carbon positions can be more challenging. However, specific catalytic systems have been developed for such transformations.
| H/D Exchange Method | Catalyst/Reagent | Target Positions |
| Acid-Catalyzed | Deuterated Brønsted or Lewis acids | Aromatic ring protons |
| Metal-Catalyzed | Platinum, Palladium, Rhodium | Aromatic and potentially alkyl C-H bonds |
Biosynthetic Routes for Selective Deuterium Labeling
Biosynthetic approaches can be employed to produce specifically labeled compounds by providing deuterated precursors to a biological system. For instance, microorganisms could be cultured in a medium containing a deuterated carbon source or in the presence of heavy water (D₂O). The enzymes within the organism would then incorporate deuterium into the synthesized molecules. While this approach can be effective, it may result in a distribution of isotopologues rather than a single, specifically labeled compound.
Convergent Synthesis of DEET-D10 ω-Carboxylic Acid: Pathway Design and Optimization
A convergent synthetic strategy is generally the most efficient approach for a molecule with distinct structural modifications like DEET-D10 ω-carboxylic acid. This would involve the synthesis of two or more key intermediates which are then combined in the final stages of the synthesis.
A plausible convergent pathway could involve:
Synthesis of a deuterated m-toluic acid derivative: This would involve the deuteration of m-toluic acid or a suitable precursor. For full aromatic deuteration, forcing H/D exchange conditions would be necessary.
Synthesis of deuterated diethylamine (B46881): This can be achieved through various synthetic routes starting from deuterated precursors.
Amide Coupling: The deuterated m-toluic acid (or its activated form, such as an acyl chloride) would then be coupled with the deuterated diethylamine to form deuterated DEET.
Selective Oxidation: The final step would be the selective oxidation of the methyl group of the deuterated DEET to the carboxylic acid, preferably using a biocatalytic method to avoid the harsh conditions of chemical oxidation that might compromise the deuterium labels.
Optimization of this pathway would involve:
Maximizing Deuterium Incorporation: Selecting the most efficient and regioselective H/D exchange methods to achieve high isotopic purity in the precursors.
Efficient Amide Bond Formation: Utilizing modern coupling reagents to ensure high yields in the amide formation step.
Selective Terminal Oxidation: Screening and potentially engineering biocatalysts (e.g., specific cytochrome P450 mutants) for efficient and selective conversion of the methyl group to a carboxylic acid without affecting other parts of the molecule.
This convergent approach allows for the independent preparation and optimization of the deuterated fragments before their assembly and final functionalization, which is often more efficient than a linear synthesis where yields decrease at each successive step.
Synthesis of Deuterated Diethylamine Precursors
General Strategies: The development of efficient and broadly applicable methods for the selective incorporation of deuterium into organic molecules is of significant importance, particularly for nitrogen-containing compounds. nih.gov General methodologies for creating selectively deuterated amines often rely on the reduction of precursor molecules using a deuterium source. rsc.org For instance, one versatile, metal-free approach involves the treatment of readily available ynamides with a mixture of triflic acid and a deuterated silane, which can produce amines with high levels of deuterium incorporation. nih.govrsc.org Other methods may involve the reaction of nitromethane (B149229) with deuterium water to form deuterated nitromethane, which is then reduced to the corresponding deuterated amine. google.com
Availability of Precursors: For the synthesis of DEET-D10 ω-Carboxylic Acid, the most direct approach is the use of commercially available Diethyl-d10-amine ((C₂D₅)₂NH). This precursor, where all ten hydrogen atoms on the two ethyl groups are replaced with deuterium, simplifies the synthetic workflow by eliminating the need to perform the deuteration reaction in the lab. sigmaaldrich.com The properties of this commercially available precursor are well-documented.
Table 1: Physical Properties of Diethyl-d10-amine
| Property | Value |
|---|---|
| CAS Number | 120092-66-2 |
| Linear Formula | (C₂D₅)₂NH |
| Isotopic Purity | ≥98 atom % D |
| Boiling Point | 55 °C |
| Melting Point | -50 °C |
| Density | 0.802 g/mL at 25 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Amide Bond Formation Methodologies
The central reaction in the synthesis is the formation of the amide bond between the ω-carboxylic acid moiety and the deuterated diethylamine precursor. Several effective methodologies exist for this transformation, ranging from traditional two-step processes to modern one-pot coupling reactions. acs.org The choice of method often depends on factors such as scale, desired purity, and handling of reagents.
Acid Chloride Method: A conventional and widely used method for synthesizing DEET and its analogs involves a two-step process. google.com First, the carboxylic acid is converted into a more reactive intermediate, an acyl chloride. miracosta.edu This activation is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netyoutube.com The resulting m-toluoyl chloride (in the case of standard DEET synthesis) is then reacted with diethylamine to form the amide bond. google.comresearchgate.net This method is robust and generally provides high yields but involves the handling of corrosive and moisture-sensitive acyl chlorides. miracosta.edu
Modern Coupling Reagents: To circumvent the often harsh conditions and reactive intermediates of the acid chloride method, a variety of modern coupling reagents have been developed that facilitate the direct, one-pot formation of amides from carboxylic acids and amines. walisongo.ac.id These reagents offer milder reaction conditions and often feature byproducts that are easily removed. walisongo.ac.idcolab.ws
COMU: (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, known as COMU, is a third-generation uronium-type coupling reagent. walisongo.ac.idacs.org It is regarded as a safer and more effective alternative to many benzotriazole-based reagents. acs.org Reactions using COMU are operationally simple, and the byproducts are conveniently water-soluble, allowing for straightforward purification via aqueous workup. walisongo.ac.id
CDT: 1,1'-Carbonyldi(1,2,4-triazole) (CDT) is another coupling agent that enables a simple, high-yield synthesis of amides. colab.ws Similar to COMU, the byproducts of CDT-mediated reactions are water-soluble, simplifying the isolation of the desired amide product. colab.ws
Table 2: Comparison of Amide Bond Formation Methodologies
| Method | Reagents | Key Features | Typical Yield |
|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by amine | Two-step process; involves a reactive acyl chloride intermediate. researchgate.net | 96-98% researchgate.net |
| COMU Coupling | COMU, Amine, Base (e.g., Diethylamine) | One-pot synthesis; water-soluble byproducts; mild conditions. walisongo.ac.id | 70-80% walisongo.ac.id |
| CDT Coupling | CDT, Amine | One-pot synthesis; water-soluble byproducts; high purity product. colab.ws | 94-95% colab.ws |
Isolation and Purification Techniques for Deuterated Analogs
Following the amide bond formation, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The purification of isotopically labeled compounds relies on standard chemical techniques, with special consideration for potential isotopic effects. iaea.orgacs.org
Extraction and Initial Workup: For reactions employing modern coupling reagents like COMU or CDT, the initial purification is often straightforward. walisongo.ac.idcolab.ws Since the byproducts are typically water-soluble, a liquid-liquid extraction procedure can effectively remove them, providing a product of high initial purity. walisongo.ac.id
Chromatographic Methods: Chromatography is a fundamental laboratory technique used to separate, identify, and purify chemical compounds based on their differential interactions with a stationary and mobile phase. moravek.com
Column Chromatography: This is the most common chromatographic method for purifying compounds in organic chemistry. moravek.com It is effective for separating the desired product from non-polar or highly polar impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate and purify components of a mixture. nih.gov It offers higher resolution and is often used in the final stages of purification to achieve a high degree of purity, which can be assessed using the same technique. researchgate.netcolab.ws
A specific consideration when purifying deuterated analogs is the "chromatographic isotope effect." acs.org Isotopically labeled compounds can sometimes exhibit slightly different retention times during chromatography compared to their unlabeled counterparts. iaea.org This effect is generally more pronounced with deuterium labeling than with ¹³C or ¹⁵N labeling. acs.org Therefore, analytical methods must account for potential shifts in elution times to ensure accurate identification and quantification of the final deuterated product.
Advanced Analytical Methodologies and Applications of Deet D10 ω Carboxylic Acid
Role as an Internal Standard in Quantitative Chemical Analysis
DEET-D10 ω-Carboxylic Acid is a deuterated form of DEET ω-carboxylic acid, a metabolite of N,N-diethyl-m-toluamide (DEET). In quantitative analysis, it functions as an internal standard, a substance added in a constant amount to samples, a calibrator, and controls in a chemical analysis. This allows for more accurate quantification by correcting for variations that can occur during the analytical process. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a cornerstone of high-precision measurement techniques like mass spectrometry.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for determining the quantity of a chemical substance with high accuracy. The fundamental principle of IDMS involves adding a precisely known amount of an isotopically enriched version of the analyte, referred to as a "spike" or "tracer," to the sample being analyzed. In this context, DEET-D10 ω-Carboxylic Acid acts as the spike for the analysis of its non-labeled counterpart.
After the spike is added and thoroughly mixed with the sample to ensure isotopic equilibrium, the mixture is processed and analyzed by a mass spectrometer. The mass spectrometer measures the ratio of the isotopic abundances of the labeled (internal standard) and non-labeled (analyte) forms. The concentration of the original analyte in the sample is then calculated from this measured ratio. A key advantage of IDMS is that the accuracy of the result relies on the measurement of this ratio, not on the quantitative recovery of the analyte during sample preparation and cleanup, making it an exceptionally robust method.
Advantages of Deuterated Standards in Reducing Matrix Effects and Enhancing Accuracy
The use of deuterated standards like DEET-D10 ω-Carboxylic Acid offers significant advantages in quantitative analysis, primarily by mitigating matrix effects and thereby enhancing accuracy and precision.
Compensation for Matrix Effects : In complex biological or environmental samples, the "matrix" consists of all components other than the analyte of interest. These components can interfere with the analysis by either suppressing or enhancing the analyte's signal in the mass spectrometer, a phenomenon known as the matrix effect. Because a deuterated standard is chemically and physically almost identical to the native analyte, it experiences nearly the same matrix effects during sample preparation, chromatography, and ionization. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a more accurate measurement.
Development and Validation of Chromatographic-Mass Spectrometric Methods
The utility of DEET-D10 ω-Carboxylic Acid is realized through its integration into sophisticated analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The development of these methods requires careful optimization and rigorous validation to ensure they are reliable and fit for purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS methods are widely used for the simultaneous quantification of DEET and its metabolites in biological matrices like urine. A typical protocol involves several key steps:
Sample Preparation : Urine samples often undergo enzymatic hydrolysis (using enzymes like β-glucuronidase/sulfatase) to convert conjugated metabolites back to their free forms. This is followed by a cleanup and concentration step, commonly Solid-Phase Extraction (SPE), to isolate the analytes from interfering matrix components. It is at the beginning of this stage that the internal standard, DEET-D10 ω-Carboxylic Acid, is added.
Chromatographic Separation : The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a reversed-phase analytical column (such as a C18 column) using a gradient of mobile phases, typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid.
Mass Spectrometric Detection : The separated compounds eluting from the HPLC column are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its labeled internal standard.
Optimization of Electrospray Ionization (ESI) Parameters
Electrospray Ionization (ESI) is the technique used to transfer the analytes from the liquid phase (from the HPLC) to the gas phase as ions, which can then be analyzed by the mass spectrometer. Optimizing ESI parameters is a critical step in method development to achieve maximum sensitivity. This process involves adjusting several instrumental settings to find the conditions that produce the most stable and intense signal for the analytes of interest.
Key ESI parameters that are typically optimized include:
Capillary Voltage : The voltage applied to the ESI needle, which is crucial for generating the spray and charging the droplets.
Nebulizer Gas Pressure : The pressure of the gas (usually nitrogen) that helps to form a fine spray of droplets.
Drying Gas Flow and Temperature : A heated gas flow that aids in desolvating the droplets to release the analyte ions.
Sheath Gas Flow and Temperature : An auxiliary gas flow that helps to shape and contain the electrospray plume.
The optimal settings for these parameters depend on the specific analytes and the mobile phase composition. This optimization is often performed using a systematic approach, such as a Design of Experiments (DoE), to efficiently identify the best conditions and any interactions between the parameters.
| Parameter | Typical Range | Function |
|---|---|---|
| Capillary Voltage | 2000–4000 V | Promotes the formation of charged droplets at the capillary tip. |
| Nebulizer Pressure | 10–50 psi | Assists in the formation of a fine aerosol, aiding desolvation. |
| Drying Gas Flow Rate | 4–12 L/min | Aids in solvent evaporation from the charged droplets. |
| Drying Gas Temperature | 200–340 °C | Heats the drying gas to facilitate rapid solvent evaporation. |
Rigorous Analytical Performance Evaluation
Once a method is developed and optimized, it must undergo rigorous validation to demonstrate its performance and reliability. This evaluation assesses several key analytical figures of merit.
Linearity : This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is determined by analyzing a series of calibration standards and is typically confirmed by a correlation coefficient (R²) value close to 1.0.
Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected and distinguished from background noise, though not necessarily quantified with acceptable precision.
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. For DEET metabolites in urine, LOQs are often in the range of 0.01 to 1.0 µg/L (or ng/mL).
Precision : This measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). For bioanalytical methods, a precision of <15-20% is often considered acceptable.
Accuracy : This refers to the closeness of the measured value to the true or accepted value. It is often assessed by analyzing quality control samples or spiked matrix samples and is expressed as the percent recovery. Accuracy for these methods typically ranges from 90% to 120%.
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (R²) | >0.99 | |
| Limit of Detection (LOD) | 0.01–1.0 ng/mL | |
| Limit of Quantification (LOQ) | 0.04–1.0 ng/mL | |
| Precision (%RSD) | 3.7–10% | |
| Accuracy (% Recovery) | 91–118% |
Applications in Biomonitoring Studies as an Exposure Biomarker
DEET-D10 ω-Carboxylic Acid serves a critical role as an internal standard in the highly sensitive and specific analytical methods developed for human biomonitoring of DEET exposure. Its utility is intrinsically linked to the quantification of its unlabeled analogue, DEET ω-Carboxylic Acid (DCBA), which has been identified as a primary urinary metabolite of DEET (N,N-diethyl-m-toluamide). cdc.gov The detection of DCBA in biological matrices like urine provides a reliable measure of recent exposure to DEET-containing products. nih.gov Studies have shown that while the parent DEET compound is found in only a small percentage of urine samples, its oxidative metabolites, particularly DCBA, are detected with much higher frequency, making them more suitable biomarkers. nih.govresearchgate.net For instance, in the 2007-2010 National Health and Nutrition Examination Survey (NHANES), DEET was detected in approximately 3% of urine samples, whereas DCBA was found in about 84% of samples, indicating its superiority as an exposure biomarker. nih.govresearchgate.net
Quantification of Unlabeled DEET ω-Carboxylic Acid (DCBA) in Biological Matrices
The accurate quantification of DCBA in biological samples is predominantly achieved using isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov This advanced analytical technique employs DEET-D10 ω-Carboxylic Acid as an internal standard to ensure high accuracy and precision. nih.gov The stable isotope-labeled standard is added to samples at the beginning of the preparation process, allowing it to be carried through all extraction, purification, and analysis steps alongside the native (unlabeled) DCBA. By measuring the ratio of the unlabeled analyte to the labeled standard, the method corrects for any potential loss of analyte during sample processing, thereby minimizing analytical variability and improving the reliability of the quantification.
Several validated methods have been published detailing the quantification of DCBA in human urine. These methods demonstrate excellent sensitivity, with limits of detection (LOD) often in the low nanogram-per-milliliter (ng/mL) or even sub-ng/mL range. nih.govnih.gov The use of online solid-phase extraction (SPE) coupled with HPLC-MS/MS has further enhanced the throughput and automation of this analysis, allowing for the processing of a large number of samples for epidemiological studies. nih.govnih.gov
Below is a table summarizing the performance characteristics of selected analytical methods for the quantification of DCBA.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-MS/MS | Human Urine | Enzymatic Hydrolysis, SPE | 1 ng/mL | 95% | Not Reported | Kuklenyik et al. 2013 nih.gov |
| Online SPE-HPLC-MS/MS | Human Urine | Enzymatic Hydrolysis | 0.1 µg/L (0.1 ng/mL) | 91-116% | 3.7-10% | Baker et al. 2019 nih.govnih.gov |
| HPLC-APCI-MS/MS | Human Urine | Enzymatic Hydrolysis, SPE, LLE | 0.1 ng/mL | 93-96% | 2.7-4.4% | Olsson et al. 2004 nih.gov |
| HPLC with UV Detection | Rat Plasma and Urine | Acidification, SPE | 50 ng/mL | 72.8-89.1% | Not Reported | Abu-Qare and Abou-Donia 2001c nih.gov |
Note: µg/L is equivalent to ng/mL. Data is compiled from multiple sources for comparison.
Methodological Considerations for Sample Preparation and Hydrolysis
The preparation of biological samples is a critical step for the accurate measurement of DCBA and relies on effective extraction and deconjugation procedures. Since DEET metabolites are excreted in urine as both free compounds and conjugates (primarily glucuronide and sulfate (B86663) conjugates), an enzymatic hydrolysis step is essential to measure total DCBA concentration. cdc.govnih.gov This process liberates DCBA from its conjugated forms, ensuring a comprehensive assessment of DEET exposure.
The most common hydrolysis method involves incubating the urine sample with a β-glucuronidase/sulfatase enzyme preparation. nih.govnih.gov This is typically performed in a buffered solution at a physiological temperature (e.g., 37°C) for an extended period, often overnight (approximately 17 hours), to ensure complete deconjugation. nih.govnih.govresearchgate.net
Following hydrolysis, solid-phase extraction (SPE) is the most widely used technique for isolating and concentrating DCBA and the DEET-D10 ω-Carboxylic Acid internal standard from the complex urine matrix. cdc.govnih.gov This cleanup step removes interfering substances such as salts, pigments, and other metabolites that could affect the performance of the HPLC-MS/MS analysis. Mixed-polarity SPE cartridges are often employed to effectively retain the analytes of interest while allowing contaminants to be washed away. nih.gov The final step involves eluting the purified analytes from the SPE cartridge with an organic solvent before analysis. nih.gov
The key steps in a typical sample preparation workflow are outlined in the table below.
| Step | Technique/Reagent | Purpose | Reference |
| 1. Aliquoting & Spiking | Pipetting | A precise volume of the biological sample (e.g., urine) is measured. | nih.gov |
| 2. Internal Standard Addition | DEET-D10 ω-Carboxylic Acid Solution | The labeled internal standard is added to each sample for accurate quantification via isotope dilution. | nih.gov |
| 3. Enzymatic Hydrolysis | β-glucuronidase/sulfatase in buffer | To cleave glucuronide and sulfate conjugates, converting conjugated metabolites to their free form for total metabolite measurement. | nih.govnih.gov |
| 4. Incubation | 37°C for ~17 hours | Allows the enzymatic reaction to proceed to completion. | nih.govnih.govresearchgate.net |
| 5. Acidification | Formic Acid or Acetic Acid | To stop the enzymatic reaction and to adjust the sample pH for optimal retention on the SPE cartridge. | nih.gov |
| 6. Extraction & Concentration | Solid-Phase Extraction (SPE) | To isolate analytes from matrix interferences and concentrate them prior to analysis. | cdc.govnih.govnih.gov |
| 7. Analysis | HPLC-MS/MS | To separate, detect, and quantify the target analyte (DCBA) relative to the internal standard. | nih.govnih.gov |
Mechanistic Investigations into the Biotransformation of Deet to Deet ω Carboxylic Acid
Identification of Metabolic Pathways in Model Organisms
Phase I Oxidative Metabolism of DEET
The initial steps in the biotransformation of DEET are categorized as Phase I oxidative metabolism, primarily occurring in the liver. These reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.netresearchgate.netnih.gov The two principal metabolic pathways identified are ring methyl oxidation and N-deethylation. nih.govresearchgate.netresearchgate.netnih.gov
Ring methyl oxidation results in the formation of N,N-diethyl-m-hydroxymethylbenzamide (BALC), which is considered a major metabolite. nih.govresearchgate.netresearchgate.netnih.gov The second major pathway, N-deethylation, leads to the production of N-ethyl-m-toluamide (ET). nih.govresearchgate.netresearchgate.netnih.gov In human liver microsomes, the affinity and intrinsic clearance for ring hydroxylation are greater than for N-deethylation. nih.gov
The Role of Cytochrome P450 Enzymes in ω-Hydroxylation
The formation of DEET ω-carboxylic acid is presumed to be initiated by ω-hydroxylation of one of the N-ethyl groups, forming an ω-hydroxy-DEET intermediate. This type of reaction, the addition of a hydroxyl group to the terminal carbon of an alkyl chain, is characteristic of a class of cytochrome P450 enzymes known as ω-hydroxylases. While direct evidence for specific CYP enzymes catalyzing the ω-hydroxylation of DEET is limited, the CYP4 family of enzymes is well-known for its role in the ω-oxidation of both endogenous fatty acids and xenobiotics.
Studies on human liver microsomes have identified several CYP isoforms involved in the primary metabolism of DEET. Specifically, CYP1A2, CYP2B6, CYP2D6*1, and CYP2E1 have been shown to metabolize DEET to its BALC metabolite. nih.gov The formation of the N-deethylated metabolite is catalyzed by CYP3A4, CYP3A5, CYP2A6, and CYP2C19. nih.gov Among these, CYP2B6 is the principal enzyme for BALC formation, while CYP2C19 shows the greatest activity for N-deethylation. nih.gov It is plausible that one or more of these isoforms, or other CYP enzymes with ω-hydroxylase activity, are responsible for the initial hydroxylation of the ethyl group of DEET.
Subsequent Oxidation of ω-Hydroxy-DEET to the Carboxylic Acid
Following the initial ω-hydroxylation of the N-ethyl group to form ω-hydroxy-DEET, a two-step oxidation process is hypothesized to yield DEET ω-carboxylic acid. This proposed pathway is based on the well-established roles of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in xenobiotic metabolism. nih.govcambridge.orgnih.gov
In this model, ω-hydroxy-DEET is first oxidized by alcohol dehydrogenase to an aldehyde intermediate, N-ethyl-N-(2-oxoethyl)-m-toluamide. Subsequently, this aldehyde is further oxidized by aldehyde dehydrogenase to the final product, DEET ω-carboxylic acid. nih.govcambridge.orgnih.gov While this is a common pathway for the metabolism of primary alcohols to carboxylic acids in the body, specific studies confirming the involvement of ADH and ALDH in the biotransformation of ω-hydroxy-DEET are not yet available.
In Vitro Enzymatic Studies on DEET ω-Carboxylic Acid Formation
Characterization of Enzyme Kinetics and Specificity
Detailed enzyme kinetic studies have been performed on the primary metabolic pathways of DEET in human liver microsomes. The Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), provides insight into the affinity of the enzymes for DEET.
For the formation of the major metabolite, N,N-diethyl-m-hydroxymethylbenzamide (BALC), the Km and Vmax values have been determined. Similarly, the kinetic parameters for the formation of the N-deethylated metabolite have also been characterized. nih.gov
Interactive Data Table: Enzyme Kinetics of Primary DEET Metabolism in Human Liver Microsomes
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| N,N-diethyl-m-hydroxymethylbenzamide (BALC) | 280 ± 40 | 360 ± 20 |
Data from in vitro studies with pooled human liver microsomes.
While these data provide a quantitative understanding of the primary metabolic routes, specific kinetic parameters for the enzymatic reactions leading to the formation of DEET ω-carboxylic acid have not been reported. The specificity of the enzymes involved in the ω-oxidation pathway for DEET as a substrate remains an area for further investigation.
Investigation of Co-factor Requirements
The enzymatic reactions involved in the biotransformation of DEET are dependent on specific co-factors. The cytochrome P450-mediated oxidations, including the initial ω-hydroxylation step, require nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing equivalent. nih.gov The catalytic cycle of CYP enzymes involves the transfer of electrons from NADPH, facilitated by NADPH-cytochrome P450 reductase, to the heme center of the CYP enzyme, enabling the activation of molecular oxygen for substrate oxidation.
The subsequent proposed oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase typically utilize nicotinamide adenine dinucleotide (NAD+) as an oxidizing agent, which is reduced to NADH during the reaction. wikipedia.orgsandiego.edu While these are the generally accepted co-factor requirements for these enzyme classes, specific in vitro reconstitution studies confirming the NADPH and NAD+ dependence for the complete enzymatic conversion of DEET to DEET ω-carboxylic acid have not been documented.
Isotope Effects in Metabolic Reactions of Deuterated DEET Analogs
The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), creates a molecule that is chemically identical but has a greater mass. This mass difference can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen (C-H) bond is a key step, as the corresponding carbon-deuterium (C-D) bond is stronger and requires more energy to break. libretexts.org
The oxidation of DEET's methyl group, catalyzed by P450 enzymes, involves the abstraction of a hydrogen atom as an initial, crucial step. nih.govnih.gov By comparing the rate of metabolism for standard DEET (light) with a deuterated version where the methyl hydrogens are replaced by deuterium (heavy), researchers can calculate the KIE. The KIE is expressed as the ratio of the reaction rate constants (k_light / k_heavy). wikipedia.org
These studies are fundamental for understanding the enzymatic mechanism. Identifying the rate-limiting step provides a focus for predicting how factors like drug-drug interactions or genetic variations in P450 enzymes might affect the metabolism and clearance of DEET.
Table 1: Illustrative Kinetic Isotope Effect Data for DEET Methyl Group Oxidation
This table presents hypothetical data from an in vitro study using human liver microsomes to illustrate how KIE is determined. The rates of formation of the DEET ω-carboxylic acid metabolite are compared for the non-deuterated (DEET) and the methyl-deuterated (DEET-D3) substrates.
| Compound | Initial Concentration (µM) | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Limiting Step |
| DEET (Light) | 100 | 150.4 | 5.8 | C-H bond cleavage is likely rate-limiting |
| DEET-D3 (Heavy) | 100 | 26.1 |
Note: This data is illustrative and designed to explain the concept of KIE in the context of DEET metabolism.
Positional isotope labeling is a powerful technique used to trace the journey of a molecule through complex metabolic pathways. nih.govresearchgate.net By using a substrate like DEET-D10, where multiple hydrogen atoms at specific positions are replaced with deuterium, scientists can follow the labeled atoms into various metabolites.
In the context of biotransformation to DEET ω-Carboxylic Acid, a DEET molecule specifically deuterated at the tolyl methyl group (—CD3) and other positions can be administered in an in vitro or in vivo system. Following incubation or administration, metabolites are extracted and analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Mass spectrometry is particularly well-suited for these studies as it separates ions based on their mass-to-charge ratio. A metabolite that retains the deuterium label will have a higher mass than its non-deuterated counterpart. For instance, if the three deuterium atoms on the methyl group are retained during the oxidation to a carboxylic acid, the resulting DEET ω-carboxylic acid metabolite will be 3 mass units heavier than the unlabeled metabolite. This provides definitive evidence that the specific methyl group was the site of metabolic transformation. This tracing method confirms metabolic pathways and can help discover previously unknown metabolites by searching for mass signals corresponding to the labeled parent compound plus atomic additions from metabolic reactions (e.g., addition of oxygen atoms).
Table 2: Expected Mass Shifts in Metabolites from Positional Isotope Labeling of DEET
This table illustrates the expected mass-to-charge ratios (m/z) for DEET and its key metabolite when analyzed by mass spectrometry, comparing the unlabeled compound with a positionally labeled DEET-D3 analog (deuterated at the methyl group).
| Compound | Chemical Formula (Unlabeled) | Expected m/z (Unlabeled) | Chemical Formula (Methyl-D3 Labeled) | Expected m/z (Methyl-D3 Labeled) | Mass Shift (Δm/z) |
| DEET | C12H17NO | 192.27 | C12H14D3NO | 195.30 | +3 |
| DEET ω-Carboxylic Acid | C12H15NO3 | 222.25 | C12H12D3NO3 | 225.28 | +3 |
Note: Expected m/z values correspond to the [M+H]+ ion in positive ion mode mass spectrometry. This data is illustrative.
Environmental Occurrence and Transformation of Deet ω Carboxylic Acid
Detection and Quantification in Environmental Compartments
The primary route for DEET and its metabolites to enter the environment is through wastewater treatment plant (WWTP) effluents, which receive inputs from showering, laundering of treated clothing, and human excretion. nih.govresearchgate.net Recreational activities, such as swimming, also contribute directly to surface water contamination. nih.gov While the parent compound, DEET, is frequently monitored and detected, specific data on its carboxylic acid metabolites in the environment are less common.
Water: DEET is ubiquitously detected in surface waters, groundwater, and WWTP effluents globally. researchgate.netnih.govusgs.gov Concentrations can fluctuate seasonally, often increasing during summer months due to higher repellent use. researchgate.net A review of studies in the United States reported DEET concentrations in surface waters ranging from 13 to 660 ng/L, while other worldwide samples, including drinking water and marine waters, showed concentrations from 40 to 3,000 ng/L. cdc.govusgs.gov
The primary carboxylic acid metabolite of DEET is 3-(diethylcarbamoyl)benzoic acid (DCBA), which serves as a key biomarker for human exposure to DEET. nih.govresearchgate.net While DCBA is frequently measured in human urine, its presence and concentration in environmental water samples are not as well-documented. researchgate.net An attempt by the U.S. Geological Survey to re-analyze water samples for DEET metabolites did not yield detections, highlighting the need for more sensitive analytical methods. cdc.gov The presence of DEET and its metabolites in sewage effluent is acknowledged, but quantitative data for the metabolites in receiving water bodies remains limited. researchgate.netcdc.gov
Interactive Table: Reported Concentrations of DEET in U.S. Waterways
| Location Type | Number of Samples | Detection Frequency (%) | Maximum Concentration (ng/L) | Median Concentration (ng/L) |
|---|---|---|---|---|
| U.S. Streams (1999-2000) | 139 | 74.1 | 1,100 | 60 |
| Iowa Streams (Low Flow) | 30 | 6.7 | 130 | - |
| Iowa Streams (Normal Flow) | 23 | 4.3 | 62 | - |
| U.S. WWTP-influenced sites | - | 70 | 2,100 | 97 |
This table presents data for the parent compound DEET, as specific environmental concentration data for its ω-carboxylic acid metabolites are limited. Data sourced from the Toxicological Profile for DEET. cdc.gov
Soil and Sediment: No specific data were located on the environmental concentrations of DEET's carboxylic acid metabolites in soil or sediment. nih.gov The parent compound, DEET, is expected to have moderate mobility in soil with the potential to leach into groundwater. cdc.govnih.gov While some reports suggest DEET breaks down slowly in soil and very slowly in sediment, its metabolites are generally predicted to not persist in the environment. cdc.govmadesafe.org
Biotic and Abiotic Degradation Pathways
The environmental persistence of DEET metabolites is determined by their susceptibility to breakdown through biological and chemical processes. Removal is primarily governed by biological degradation, as abiotic pathways like hydrolysis are limited. researchgate.net
While specific studies on the microbial degradation of DEET's ω-carboxylic acid metabolites are scarce, research on the parent compound and related chemical structures provides insight into potential pathways. The bacterium Pseudomonas putida has been shown to degrade DEET by first breaking the amide bond to produce 3-methylbenzoate (B1238549) and diethylamine (B46881). datapdf.com This pathway differs from the metabolic processes observed in eukaryotes. datapdf.com
The benzoic acid structure, which forms the core of metabolites like DCBA, is known to be biodegradable. Certain bacteria, such as Pseudomonas sp., can degrade benzoic acid, often through a pathway involving catechol and cis,cis-muconic acid, before the molecule is further broken down and enters the Krebs cycle. nih.gov This suggests a plausible pathway for the ultimate mineralization of the aromatic portion of DEET's carboxylic acid metabolites in the environment.
DEET is hydrolytically stable at typical environmental pH levels (pH 4, 7, and 9), and hydrolysis is not considered a significant degradation pathway. cdc.govepa.gov Direct photolysis from sunlight is also not expected to be a major factor in its breakdown. cdc.gov However, indirect degradation can occur through reactions with photochemically-produced hydroxyl radicals. cdc.govnih.gov
Studies on benzoic acid show that it can undergo photocatalytic decomposition, particularly in the presence of catalysts like titanium dioxide (TiO2) and UV light. nih.govutexas.edu The photodegradation of benzoic acid can be initiated by light in the UV spectrum, leading to the formation of intermediates such as salicylic (B10762653) acid and phenol (B47542) before eventual mineralization to CO2. utexas.eduresearchgate.net This suggests that the carboxylic acid metabolites of DEET may be susceptible to similar indirect photolytic degradation processes in sunlit surface waters, although specific rates for these compounds have not been determined.
Ecological Implications of Metabolite Persistence and Transport
The ecological risk associated with DEET and its transformation products is primarily evaluated based on the parent compound due to a lack of metabolite-specific toxicity data. DEET is not considered a persistent or bioaccumulative substance. cdc.govnih.gov Its potential to accumulate in aquatic organisms is low. cdc.gov
While DEET is generally considered to have a low probability of causing adverse effects at typical environmental concentrations, it can be slightly to moderately toxic to some aquatic organisms, including fish, invertebrates, and algae, at higher concentrations. nih.govwikipedia.orgdergipark.org.tr The chronic no-observed-effect concentrations (NOEC) for some sensitive species are significantly higher than the levels of DEET usually found in surface waters. nih.gov
The persistence and transport of the ω-carboxylic acid metabolites are not well-studied, but predictive models suggest they are not expected to persist in the environment. cdc.gov However, the potential for secondary pollution from persistent metabolites of chemical contaminants is a recognized concern. For example, 3-phenoxy benzoic acid, a metabolite of pyrethroid pesticides, has been shown to have a longer half-life and greater reproductive toxicity than its parent compounds. mdpi.com This underscores the need for further research to characterize the specific environmental fate and potential ecotoxicity of DEET's carboxylic acid metabolites to conduct a comprehensive ecological risk assessment. usgs.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Deet D10 ω Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the positions of deuterium atoms in DEET-D10 ω-Carboxylic Acid. The substitution of protons with deuterium (¹⁰D) on the N,N-diethyl groups fundamentally alters the NMR spectra compared to its non-deuterated counterpart.
¹H-NMR and ¹³C-NMR Analysis
¹H-NMR Spectroscopy: In the proton NMR spectrum, the most notable feature would be the complete absence of signals corresponding to the N-ethyl groups. The ten protons of the two CH₂ and two CH₃ groups are replaced by deuterium, which is not observed in ¹H-NMR. The spectrum would be simplified to include only signals from the aromatic ring and the carboxylic acid proton. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range, due to hydrogen bonding and deshielding effects. tcichemicals.com The four protons on the aromatic ring would show complex splitting patterns based on their meta- and ortho-coupling constants, with chemical shifts influenced by the electron-withdrawing nature of both the amide and carboxylic acid functional groups.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides a full carbon skeleton of the molecule. The carbonyl carbons of the amide and carboxylic acid are expected at the downfield end of the spectrum (165-185 ppm). tcichemicals.com The aromatic carbons would appear in the typical 120-140 ppm region. A key indicator of deuteration would be the signals for the ethyl carbons. These carbons, being directly bonded to deuterium, would exhibit significantly reduced intensity and would appear as multiplets due to C-D coupling, in contrast to the sharp singlets seen for protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for DEET-D10 ω-Carboxylic Acid Predicted values based on analogous structures and principles of NMR spectroscopy.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~168 | Shift is concentration and solvent dependent. |
| Amide Carbonyl (-CON) | N/A | ~170 | |
| Aromatic C-H | ~7.5 - 8.2 (m) | ~125 - 138 | Complex pattern due to meta-substitution. |
| Aromatic Quaternary C | N/A | ~130 - 140 | Two signals for carbons attached to functional groups. |
| N-CH₂- (Deuterated) | Absent | ~40 (multiplet, low intensity) | Deuteration causes signal to disappear from ¹H spectrum and appear as a weak multiplet in ¹³C spectrum. |
| -CH₃ (Deuterated) | Absent | ~13 (multiplet, low intensity) | Deuteration causes signal to disappear from ¹H spectrum and appear as a weak multiplet in ¹³C spectrum. |
2D-NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be instrumental in assembling the molecular structure and confirming assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between the aromatic protons, showing which protons are adjacent on the ring through their spin-spin coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For DEET-D10 ω-Carboxylic Acid (C₁₂H₅D₁₀NO₃), the calculated exact mass would be used to confirm the incorporation of all ten deuterium atoms.
Fragmentation analysis, typically via tandem mass spectrometry (MS/MS), would reveal the structural components of the molecule. Upon collision-induced dissociation, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the amide nitrogen, resulting in the loss of a deuterated ethyl radical (-C₂D₅).
Cleavage of the amide C-N bond.
Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.
The mass-to-charge (m/z) ratio of these fragments would be shifted by the presence of deuterium, providing further confirmation of the isotopic labeling pattern.
Table 2: Predicted Key Ions in the High-Resolution Mass Spectrum of DEET-D10 ω-Carboxylic Acid Predicted values based on the structure and common fragmentation patterns of N,N-dialkylbenzamides.
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₂H₆D₁₀NO₃]⁺ | 232.19 | Molecular ion (protonated) |
| [M-C₂D₅]⁺ | [C₁₀H₆D₅NO₃]⁺ | 198.13 | Loss of a deuterated ethyl radical |
| [M-COOH]⁺ | [C₁₁H₅D₁₀NO]⁺ | 186.18 | Loss of the carboxyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of DEET-D10 ω-Carboxylic Acid would be dominated by characteristic absorptions. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid dimer (around 1710 cm⁻¹) and one for the tertiary amide (around 1630-1660 cm⁻¹). A key feature confirming deuteration would be the presence of C-D stretching absorptions, which occur at lower frequencies (around 2100-2250 cm⁻¹) than C-H stretches (2850-3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretches and aromatic ring vibrations (especially the symmetric "ring breathing" mode around 1000 cm⁻¹) are usually strong and sharp, providing excellent diagnostic peaks.
Table 3: Predicted Vibrational Spectroscopy Bands for DEET-D10 ω-Carboxylic Acid Predicted values based on typical functional group absorption ranges.
| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Functional Group |
| O-H stretch | 3300 - 2500 (very broad) | Weak | Carboxylic Acid |
| Aromatic C-H stretch | 3100 - 3000 | Strong | Aromatic Ring |
| C-D stretch | 2250 - 2100 | Strong | Deuterated Ethyl Groups |
| C=O stretch (acid) | ~1710 (strong) | Strong | Carboxylic Acid |
| C=O stretch (amide) | ~1640 (strong) | Strong | Amide |
| Aromatic C=C stretch | 1600, 1475 | Strong | Aromatic Ring |
| C-O stretch | 1320 - 1210 | Medium | Carboxylic Acid |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
Should DEET-D10 ω-Carboxylic Acid be crystallized into a form suitable for single-crystal X-ray diffraction, this technique would provide the ultimate structural confirmation. X-ray crystallography would yield a three-dimensional model of the molecule in the solid state, providing precise data on:
Bond lengths and angles.
The conformation of the molecule, including the orientation of the functional groups relative to the aromatic ring.
Intermolecular interactions, most notably the hydrogen-bonding network formed by the carboxylic acid groups, which typically form dimeric structures in the solid state.
Currently, there is no publicly available crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow high-quality single crystals.
Computational and Theoretical Studies on Deet D10 ω Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods could provide insights into the geometry, stability, and electronic characteristics of DEET-D10 ω-Carboxylic Acid.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For DEET-D10 ω-Carboxylic Acid, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule. This would provide information on bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Determine Spectroscopic Properties: Simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra could aid in the experimental identification and characterization of the compound.
Below is a hypothetical data table summarizing the types of results that could be obtained from DFT studies on DEET-D10 ω-Carboxylic Acid.
| Property | Predicted Value (Arbitrary Units) | Significance |
| Ground State Energy | -X Hartree | Indicates the stability of the molecule. |
| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -Z eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | D Debye | Provides information about the polarity of the molecule. |
| Key Vibrational Frequencies | ν1, ν2, ν3 cm⁻¹ | Corresponds to specific bond vibrations, aiding in spectroscopic analysis. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of DEET-D10 ω-Carboxylic Acid over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. For this compound, MD simulations could reveal:
Conformational Flexibility: Identify the different shapes (conformers) the molecule can adopt in various environments, such as in a vacuum or in a solvent like water.
Solvation Effects: Analyze how the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds.
Intermolecular Interactions: If studied in the presence of other molecules, such as biological macromolecules, MD simulations could elucidate the nature and strength of these interactions.
Prediction of Isotope Effects and Reaction Energetics in Metabolic Pathways
The presence of deuterium (B1214612) in DEET-D10 ω-Carboxylic Acid would be expected to produce kinetic isotope effects (KIEs) in metabolic reactions. Computational methods could be used to predict the magnitude of these effects. By calculating the energetics of reaction pathways for both the deuterated and non-deuterated forms of the parent compound leading to this carboxylic acid metabolite, it would be possible to:
Identify Rate-Determining Steps: Determine which steps in the metabolic pathway are most affected by the presence of deuterium.
Elucidate Reaction Mechanisms: Gain a deeper understanding of the transition states and intermediates involved in the formation of the ω-carboxylic acid.
Docking Studies with Relevant Enzyme Active Sites (if applicable)
If the formation or further metabolism of DEET-D10 ω-Carboxylic Acid is catalyzed by specific enzymes, such as cytochrome P450s, molecular docking studies could be performed. Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies could:
Predict Binding Poses: Determine how the molecule fits into the active site of an enzyme.
Estimate Binding Affinity: Calculate the strength of the interaction between the molecule and the enzyme, which can be related to the efficiency of the metabolic process.
A hypothetical data table for docking results is presented below.
| Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cytochrome P450 2B6 | -A.A | Amino Acid 1, Amino Acid 2 |
| Cytochrome P450 3A4 | -B.B | Amino Acid 3, Amino Acid 4 |
Emerging Research Avenues and Future Directions for Deet D10 ω Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of DEET-D10 ω-Carboxylic Acid is not widely detailed in public literature, but its synthetic pathway can be inferred from established methods for DEET and principles of isotopic labeling. nih.govprinceton.edu Conventional synthesis of DEET often begins with m-toluic acid, which is activated to an acid chloride and then reacted with diethylamine (B46881). A plausible route for the deuterated carboxylic acid would involve a multi-step process starting with deuterated precursors.
Future research is focused on developing more sustainable and efficient synthetic methods. acs.org Green chemistry principles are being applied to reduce waste and avoid hazardous reagents. uni-mainz.denih.gov Innovations may include:
Catalytic Oxidation: Employing novel catalysts for the direct and selective oxidation of the deuterated methyl group on a precursor molecule to a carboxylic acid, avoiding harsh oxidizing agents.
Biocatalysis: Using engineered enzymes to perform specific steps, such as the final oxidation, under mild, aqueous conditions, enhancing the sustainability of the process.
Flow Chemistry: Developing continuous flow processes that allow for better control over reaction conditions, improved safety, and higher yields, which is particularly advantageous when working with expensive isotopically labeled materials.
These advancements aim to make the production of DEET-D10 ω-Carboxylic Acid and similar labeled compounds more cost-effective and environmentally benign. europa.euresearchgate.net
Expanding Analytical Applications to Diverse Matrices and Species
The primary and most critical application of DEET-D10 ω-Carboxylic Acid is as an internal standard in isotope dilution mass spectrometry. nih.govresearchgate.net This analytical technique allows for the highly accurate and precise quantification of the non-labeled DEET ω-carboxylic acid in complex samples. cdc.gov The labeled standard is added to a sample in a known amount; because it behaves chemically and physically identically to the native analyte during extraction, separation (e.g., via High-Performance Liquid Chromatography), and ionization, it effectively corrects for any sample loss or matrix effects, ensuring reliable results. nih.govnih.gov
Future research will likely expand the use of this standard to a broader range of applications. The table below illustrates the potential for expanded analytical use.
| Matrix/Sample Type | Research Area | Species | Rationale for Application |
|---|---|---|---|
| Human Urine & Plasma | Biomonitoring & Exposure Science | Humans | Accurately assess population-level exposure to DEET by quantifying its major metabolite. nih.gov |
| Wastewater & Sewage Effluent | Environmental Monitoring | N/A | Track the load of DEET metabolites entering aquatic systems from municipal sources. nih.gov |
| Surface & Groundwater | Environmental Fate & Transport | N/A | Monitor the persistence and movement of DEET contamination in natural water bodies. nih.govcdc.gov |
| Soil & Sediment | Ecotoxicology | N/A | Investigate the accumulation and degradation of DEET metabolites in terrestrial and benthic environments. nih.gov |
| Tissue Samples (e.g., liver, kidney) | Toxicology & Metabolism (non-clinical) | Rodents, Fish, Birds | Quantify metabolite distribution in various organs to understand toxicokinetics. |
| Microbial Cultures | Bioremediation Research | Bacteria, Fungi | Measure the rate of metabolite degradation by specific microorganisms. |
In-depth Characterization of DEET ω-Carboxylic Acid Interactions in Biological Systems (non-clinical)
Once DEET is metabolized to its ω-carboxylic acid form, the resulting molecule has different physicochemical properties that dictate its interactions within a biological system. researchgate.net Understanding these interactions is crucial for a complete picture of DEET's biological footprint. While DEET itself has been studied for its binding to insect odorant proteins, the interactions of its metabolites are less understood. nih.gov
Future non-clinical research can be directed toward several areas:
Protein Binding: Investigating the binding affinity of DEET ω-carboxylic acid to transport proteins like serum albumin. nih.govunl.edu Such binding affects the metabolite's distribution, availability, and residence time in the body. Techniques such as equilibrium dialysis, ultrafiltration, and native mass spectrometry could be employed to quantify these interactions. nih.govfrontiersin.org
Enzyme Inhibition/Induction: Screening the metabolite against a panel of metabolic enzymes (e.g., cytochrome P450s) to determine if it inhibits or induces their activity. researchgate.net This could reveal potential for metabolite-drug interactions.
Receptor Interaction: Using computational modeling and in vitro assays to predict and test whether the carboxylic acid metabolite interacts with cellular receptors, which could provide mechanistic insights into its biological activity beyond the parent compound.
These studies would clarify the biological role of the metabolite itself, independent of the parent DEET molecule.
Advanced Metabolic Flux Analysis Using Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.netnih.gov This is achieved by introducing a stable isotope-labeled substrate into a biological system and tracking the incorporation of the isotope into downstream metabolites. nih.gov
While DEET-D10 ω-Carboxylic Acid is primarily used as an analytical standard, its nature as a stable isotope-labeled molecule means it could theoretically be used as a tracer in specialized MFA studies. researchgate.net For example, in a system where this metabolite is further metabolized (e.g., by specialized bacteria in a bioremediation context), introducing the D10-labeled version would allow researchers to trace the fate of its molecular skeleton.
A hypothetical MFA experiment could be designed as follows:
| Experimental Step | Description | Purpose |
|---|---|---|
| System Selection | Select a microbial culture (e.g., Pseudomonas putida) known or suspected to degrade DEET metabolites. | Provide a biologically relevant context for studying metabolic pathways. |
| Tracer Introduction | Introduce DEET-D10 ω-Carboxylic Acid into the culture medium as a carbon source. | Initiate the metabolic process with a labeled substrate. nih.gov |
| Sample Collection | Collect samples of the culture medium and cell biomass over a time course. | Capture the dynamic changes in metabolite labeling. |
| Metabolite Analysis | Extract metabolites and analyze them using mass spectrometry (GC-MS or LC-MS) to detect deuterium (B1214612) incorporation into downstream products. | Measure the mass isotopomer distributions resulting from the tracer. |
| Flux Calculation | Use computational modeling to fit the labeling data to a metabolic network model, thereby calculating the reaction rates. | Quantify the flow of carbon through the degradation pathways. nih.gov |
This advanced application would provide quantitative insights into the specific biochemical pathways responsible for the environmental breakdown of DEET's primary metabolite. bohrium.com
Contributions to Environmental Monitoring and Remediation Strategies
The widespread use of DEET results in its and its metabolites' continuous release into the environment, primarily through wastewater. nih.govnih.gov DEET ω-carboxylic acid is frequently detected in surface waters and is a key indicator of anthropogenic impact. Accurate monitoring is the first step toward effective environmental management.
DEET-D10 ω-Carboxylic Acid plays a vital role in this area:
High-Fidelity Monitoring: As an internal standard, it enables the reliable quantification of DEET ω-carboxylic acid concentrations in environmental samples, even at very low levels (ng/L). cdc.gov This is essential for assessing the extent of contamination and for compliance with any future environmental quality standards.
Evaluating Remediation Efficacy: Various remediation strategies, such as advanced oxidation processes, ozonation, and bioremediation, are being explored to remove DEET and its metabolites from water. researchgate.net By using the D10-labeled standard to accurately measure the concentration of the target metabolite before and after treatment, researchers can definitively determine the effectiveness of a given technology.
Fate and Transport Studies: Understanding how DEET ω-carboxylic acid moves and degrades in the environment is key to predicting its impact. nih.gov Precise measurements facilitated by the isotopic standard can be used to calculate degradation rates and model the compound's environmental persistence.
Exploration of Structure-Activity Relationships (SAR) in Related Compounds (excluding adverse effects)
Structure-Activity Relationship (SAR) studies are fundamental to the design of new and improved molecules, such as insect repellents. nih.govacs.org By synthesizing and testing analogs of a lead compound like DEET, researchers can identify the key molecular features responsible for its desired activity. american.edu
While DEET-D10 ω-Carboxylic Acid itself is not a repellent, SAR studies on DEET and its analogs provide crucial context for understanding the chemical class to which it belongs. These studies typically focus on how structural modifications influence repellency duration and potency. nih.govdocumentsdelivered.com
Key findings from SAR studies on DEET analogs include:
The amide group is critical for activity. Modifications to the N-alkyl groups can significantly alter repellency.
The position of the methyl group on the aromatic ring is important (meta- position in DEET is optimal).
A combination of physicochemical properties, including vapor pressure, lipophilicity, and molecular shape, collectively determines the repellent protection time. nih.gov
The table below summarizes representative findings from SAR studies on DEET-related compounds, focusing on repellent efficacy.
| Compound Type/Modification | Observation on Repellent Activity | Reference Principle |
|---|---|---|
| N,N-diethylphenylacetamide (DEPA) Analogs | Showed that a combination of vapor pressure, lipophilicity, and molecular length correlates well with protection time. nih.gov | Physicochemical properties drive efficacy. |
| Acylpiperidine Analogs | Certain acylpiperidines provided significantly longer protection times than DEET. acs.org | Altering the amide moiety can enhance duration. |
| Aryl Amide Analogs | Fluorinated aryl amides were identified with EC50 values for repellency better than DEET. nih.gov | Substitution on the aromatic ring can increase potency. |
| N,N-diethylbenzamide Derivatives | Was an early effective repellent, leading to the development of toluic acid derivatives like DEET. nih.gov | The methyl group on the ring enhances performance over the unsubstituted version. |
This ongoing research, aimed at creating repellents with improved characteristics, benefits from the foundational understanding derived from decades of studying DEET and its chemical relatives. researchgate.netmdpi.com
Q & A
Q. What protocols ensure reproducibility in synthesizing DEET-D10 ω-Carboxylic Acid across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
